(2,5-Difluoro-4-nitrophenyl)methanol
Overview
Description
(2,5-Difluoro-4-nitrophenyl)methanol: is an organic compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . It is characterized by the presence of two fluorine atoms, a nitro group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common approach involves the nitration of 2,5-difluorobenzene using concentrated nitric acid and sulfuric acid under controlled temperature conditions. Subsequently, the nitro group is reduced to an amino group, and the amino group is then converted to a hydroxyl group through diazotization and hydrolysis.
Industrial Production Methods: In an industrial setting, the production of (2,5-Difluoro-4-nitrophenyl)methanol may involve large-scale nitration reactors and advanced purification techniques to ensure high purity and yield. The process is typically optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
(2,5-Difluoro-4-nitrophenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine, leading to the formation of different derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Formation of carboxylic acids or their derivatives.
Reduction: Formation of amines or amides.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
(2,5-Difluoro-4-nitrophenyl)methanol: has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (2,5-Difluoro-4-nitrophenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
(2,5-Difluoro-4-nitrophenyl)methanol: can be compared with other similar compounds, such as 2,4-difluoro-3-nitrobenzenemethanol and 2,6-difluoro-3-nitrobenzenemethanol . These compounds share similar structural features but differ in the position of the fluorine and nitro groups, which can lead to variations in their chemical properties and applications
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Properties
IUPAC Name |
(2,5-difluoro-4-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-5-2-7(10(12)13)6(9)1-4(5)3-11/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUYLUYPBHZOCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670600 | |
Record name | (2,5-Difluoro-4-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160474-68-9 | |
Record name | 2,5-Difluoro-4-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Difluoro-4-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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